Bcr-abl-IN-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

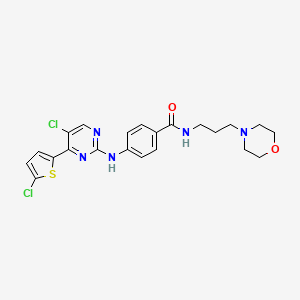

Bcr-abl-IN-6 is a compound known for its inhibitory effects on the Bcr-Abl tyrosine kinase, a protein that results from the fusion of the BCR and ABL genes. This fusion protein is commonly associated with chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL). This compound has been developed as a targeted therapy to inhibit the activity of this fusion protein, thereby preventing the uncontrolled proliferation of leukemic cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bcr-abl-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent couplingSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and potency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Bcr-abl-IN-6 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Wissenschaftliche Forschungsanwendungen

Bcr-abl-IN-6 has a wide range of scientific research applications, including:

Wirkmechanismus

Bcr-abl-IN-6 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival. The compound specifically targets the Bcr-Abl fusion protein, minimizing off-target effects and reducing the risk of adverse reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dasatinib: A second-generation inhibitor that overcomes some resistance mutations but has broader kinase inhibition.

Nilotinib: Another second-generation inhibitor with improved potency and selectivity compared to imatinib.

Bosutinib: A third-generation inhibitor designed to target multiple Bcr-Abl mutations.

Ponatinib: Effective against the T315I mutation, which is resistant to other inhibitors.

Uniqueness of Bcr-abl-IN-6

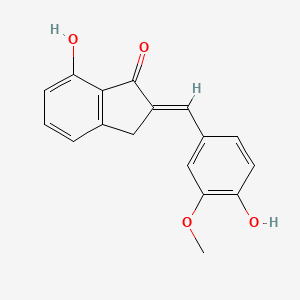

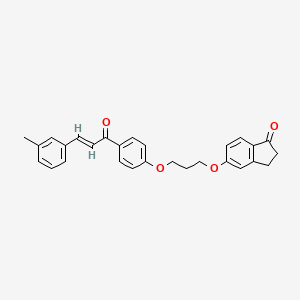

This compound stands out due to its unique chemical structure, which allows for potent inhibition of both wild-type and mutant forms of Bcr-Abl. Its design incorporates flexible linkers and heterocyclic structures, enhancing its binding affinity and selectivity. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a next-generation therapeutic agent for Bcr-Abl-positive leukemias .

Eigenschaften

Molekularformel |

C27H22F3N5O2 |

|---|---|

Molekulargewicht |

505.5 g/mol |

IUPAC-Name |

N-[3-[2-(3-amino-1H-indazol-4-yl)ethynyl]phenyl]-4-morpholin-4-yl-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C27H22F3N5O2/c28-27(29,30)21-16-19(9-10-23(21)35-11-13-37-14-12-35)26(36)32-20-5-1-3-17(15-20)7-8-18-4-2-6-22-24(18)25(31)34-33-22/h1-6,9-10,15-16H,11-14H2,(H,32,36)(H3,31,33,34) |

InChI-Schlüssel |

JKZZCHSVFXZBAI-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)